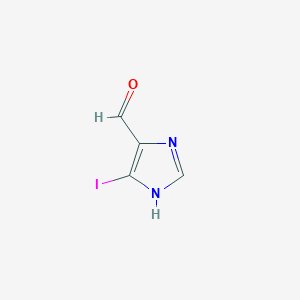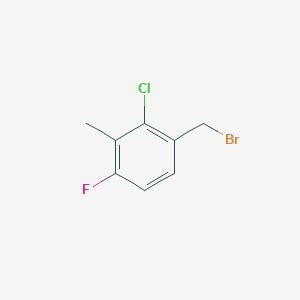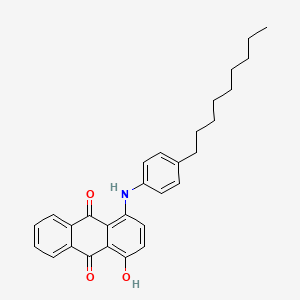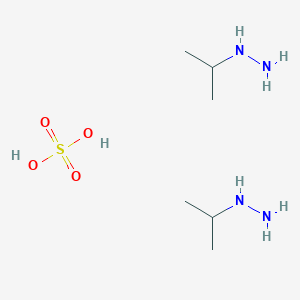![molecular formula C11H11NO B13124457 (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime is a complex organic compound with a unique structure that includes a cyclobut[a]indene core
Preparation Methods
The synthesis of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclobut[a]indene core, followed by the introduction of the oxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime can be compared with similar compounds such as:
- 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut[a]inden-1-one
- 2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol
These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(NE)-N-(2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H11NO/c13-12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10,13H,5-6H2/b12-11+ |
InChI Key |
MLNPPBWZIDDDGN-VAWYXSNFSA-N |
Isomeric SMILES |
C1C\2C(C/C2=N\O)C3=CC=CC=C31 |
Canonical SMILES |
C1C2C(CC2=NO)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)



![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)


![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)
![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)



